![molecular formula C13H18N2O4 B254998 Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate, also known as MMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting this process, this compound can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the growth of new blood vessels), and the modulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous potential future directions for research on Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate. One area of interest is in the development of new cancer treatments that utilize this compound or similar compounds. Additionally, this compound may have applications in other fields, such as drug delivery and materials science. Further research is needed to fully understand the potential of this compound.
In conclusion, this compound is a promising chemical compound with potential applications in various fields, particularly in the development of new cancer treatments. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively, and there are numerous potential future directions for research on this compound.
Méthodes De Synthèse
Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate can be synthesized using a multi-step process involving the reaction of 4-methylphenyl isocyanate with 2-hydroxyisobutyric acid, followed by the reaction with methanol and subsequent purification steps. This process yields a white crystalline solid with a purity of over 99%.
Applications De Recherche Scientifique
Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new cancer treatments. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propriétés
Formule moléculaire |
C13H18N2O4 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
methyl 2-methyl-2-[(4-methylphenyl)carbamoylamino]oxypropanoate |
InChI |
InChI=1S/C13H18N2O4/c1-9-5-7-10(8-6-9)14-12(17)15-19-13(2,3)11(16)18-4/h5-8H,1-4H3,(H2,14,15,17) |
Clé InChI |
LGQIPBRJYMZSPP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NOC(C)(C)C(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NOC(C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)
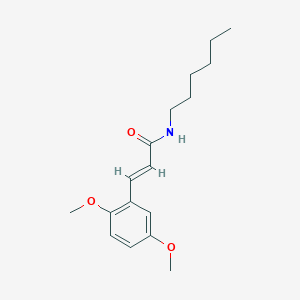
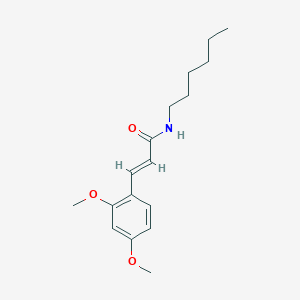
![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
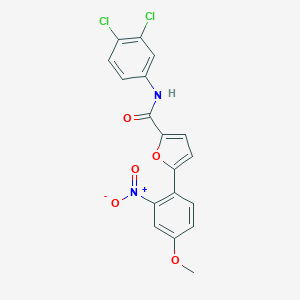
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
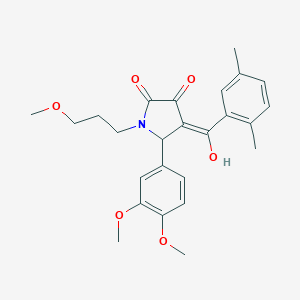
![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
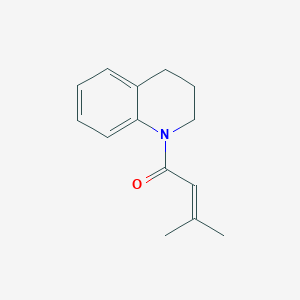
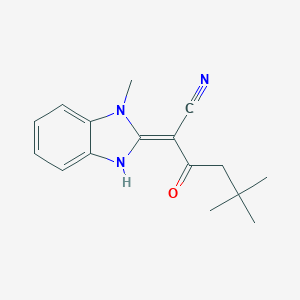
![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea](/img/structure/B254941.png)